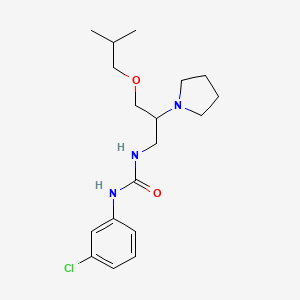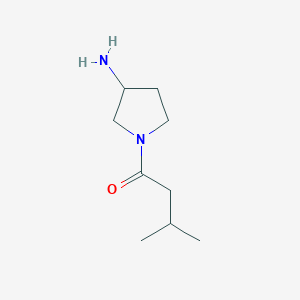![molecular formula C4H3N5O B12919880 Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one CAS No. 121771-99-1](/img/structure/B12919880.png)
Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one: is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is structurally related to temozolomide, an important antitumor drug. The unique structure of this compound allows it to interact with biological molecules in ways that can inhibit the growth of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Interaction with Isocyanates: One of the primary synthetic routes involves the interaction of 4-diazoimidazole-5-carboxamide with an isocyanate.
Alkylation of Nor-temozolomide Anion: Another method involves the alkylation of the nor-temozolomide anion, which also results in high yields of new imidazotetrazines.
Industrial Production Methods: While specific industrial production methods for imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one are not extensively documented, the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction:
Substitution Reactions: This compound can participate in substitution reactions, particularly at the nitrogen atoms in the tetrazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution Reagents: Halogenating agents or alkylating agents are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential to interact with DNA and proteins. Its ability to form covalent bonds with biological molecules makes it a useful tool in biochemical studies .
Medicine: The most notable application of this compound is in the development of antitumor drugs. Temozolomide, a derivative of this compound, is used to treat glioblastoma and other types of cancer .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes .
Wirkmechanismus
Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one exerts its effects primarily through the alkylation of DNA. The compound is converted into its active form, which then interacts with DNA, leading to the formation of covalent bonds with guanine residues. This alkylation process results in DNA damage, which can inhibit the replication and transcription of cancer cells . The primary molecular target is the DNA itself, and the pathways involved include the DNA damage response and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Temozolomide: A well-known antitumor drug that shares a similar structure with imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one.
Dacarbazine: Another antitumor agent that is structurally related and also functions through DNA alkylation.
Procarbazine: A compound used in chemotherapy that has a similar mechanism of action.
Uniqueness: this compound is unique due to its ability to form stable covalent bonds with DNA, leading to effective inhibition of cancer cell growth. Its derivatives, such as temozolomide, have shown significant clinical efficacy in treating various cancers .
Eigenschaften
CAS-Nummer |
121771-99-1 |
|---|---|
Molekularformel |
C4H3N5O |
Molekulargewicht |
137.10 g/mol |
IUPAC-Name |
3H-imidazo[5,1-d][1,2,3,5]tetrazin-4-one |
InChI |
InChI=1S/C4H3N5O/c10-4-7-8-6-3-1-5-2-9(3)4/h1-2H,(H,6,7,10) |
InChI-Schlüssel |
DXVWMLQMDGMWEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2N=NNC(=O)N2C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)

![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)
![6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B12919852.png)




